molecular formula C23H22N2O4 B13777924 Dibenzyl toluene-2,4-dicarbamate CAS No. 73622-78-3

Dibenzyl toluene-2,4-dicarbamate

Cat. No.: B13777924
CAS No.: 73622-78-3
M. Wt: 390.4 g/mol
InChI Key: NDUFUIYGHTVNKQ-UHFFFAOYSA-N
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Description

Phenylmethyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]carbamate is a heterocyclic organic compound with the molecular formula C23H22N2O4 and a molecular weight of 390.432 g/mol . This compound is known for its complex structure, which includes multiple functional groups such as carbamate and phenyl groups. It is primarily used in research settings for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]carbamate typically involves the reaction of 2-methyl-5-(phenylmethoxycarbonylamino)aniline with phenylmethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as toluene at elevated temperatures to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmethyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]carbamate oxide, while reduction may produce phenylmethyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]amine.

Scientific Research Applications

Phenylmethyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenylmethyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylmethyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective .

Properties

CAS No.

73622-78-3

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

benzyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]carbamate

InChI

InChI=1S/C23H22N2O4/c1-17-12-13-20(24-22(26)28-15-18-8-4-2-5-9-18)14-21(17)25-23(27)29-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27)

InChI Key

NDUFUIYGHTVNKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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